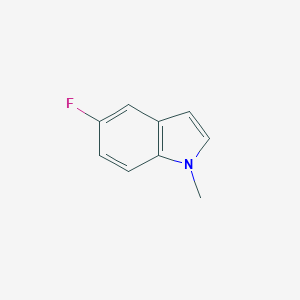

5-Fluor-1-methylindol

Übersicht

Beschreibung

5-Fluoro-1-methylindole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-1-methylindole exhibits promising biological activities, making it a candidate for therapeutic applications. Its structural features allow it to interact with biological targets, leading to potential treatments for various diseases.

Antiviral and Anticancer Properties

Research indicates that indole derivatives, including 5-fluoro-1-methylindole, possess antiviral and anticancer properties. For instance, studies have shown that compounds with indole structures can inhibit viral replication and induce apoptosis in cancer cells. The presence of fluorine enhances the compound's electronic properties, potentially improving its efficacy against specific targets .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. A study demonstrated that 5-fluoro-1-methylindole and its derivatives could interfere with quorum sensing (QS) in Serratia marcescens, reducing biofilm formation and virulence factor production . This suggests its potential use in combating antibiotic-resistant infections.

Analytical Chemistry

5-Fluoro-1-methylindole serves as a valuable scaffold in the development of chemosensors for detecting cations, anions, and neutral species. Its ability to form stable complexes with various analytes makes it suitable for applications in environmental monitoring and biological analysis.

Fluorogenic Probes

Indole-based small-molecule fluorogenic probes have been designed for sensitive detection methods. These probes utilize the unique properties of indoles to produce measurable signals upon interaction with target analytes, facilitating their use in molecular imaging and recognition applications .

Synthetic Applications

The synthesis of 5-fluoro-1-methylindole is crucial for producing various derivatives with enhanced biological activities. The compound can be synthesized through multiple pathways, allowing chemists to explore different functionalization strategies.

Synthetic Pathways

A notable synthetic route involves the use of Grignard reactions and reductive cyclization techniques to obtain 5-fluoro-1-methylindole from simpler precursors. This method emphasizes environmentally friendly practices by minimizing the use of heavy metals and optimizing reaction conditions .

Case Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of 5-fluoro-1-methylindole against a range of viral pathogens. The results indicated a significant reduction in viral load when treated with this compound, highlighting its potential as an antiviral agent.

Case Study 2: Biofilm Inhibition

Another study focused on the impact of 5-fluoro-1-methylindole on biofilm formation by Serratia marcescens. The findings revealed that treatment with this indole derivative led to a marked decrease in biofilm density and virulence factor production, suggesting its utility in preventing infections caused by biofilm-forming bacteria .

Data Table: Summary of Biological Activities

Wirkmechanismus

Target of Action

5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, 5-Fluoro-1-methylindole can inhibit biofilm formation and prodigiosin production .

Biochemical Pathways

Indole derivatives, including 5-Fluoro-1-methylindole, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, 5-Fluoro-1-methylindole can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .

Result of Action

5-Fluoro-1-methylindole has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.

Biochemische Analyse

Biochemical Properties

5-Fluoro-1-methylindole, like other indole derivatives, plays a role in biochemical reactions. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

Indole derivatives, including 5-Fluoro-1-methylindole, have been shown to influence cell function . They impact cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1-methylindole involves its interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methylindole typically involves the fluorination of 1-methylindole. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding 5-Fluoro-1-methylindole with good selectivity and yield .

Industrial Production Methods

Industrial production of 5-Fluoro-1-methylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1-methylindole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

Oxidation: Oxidation reactions can occur at the nitrogen atom or the indole ring, leading to the formation of N-oxides or quinonoid structures.

Reduction: Reduction of 5-Fluoro-1-methylindole can yield dihydroindole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include halogenated indoles, nitroindoles, N-oxides, and various substituted indole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoroindole: Similar structure but lacks the methyl group at the 1-position.

1-Methylindole: Lacks the fluorine atom at the 5-position.

5-Bromo-1-methylindole: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

5-Fluoro-1-methylindole is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets .

Biologische Aktivität

5-Fluoro-1-methylindole (5F1MI) is a synthetic compound derived from the indole family, characterized by a fluorine atom at the 5-position and a methyl group at the 1-position. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

- Molecular Formula : C9H8FN

- Molecular Weight : 165.16 g/mol

- Structure : The presence of fluorine enhances the compound's reactivity and biological interactions, making it a valuable scaffold for drug discovery.

5-Fluoro-1-methylindole exhibits biological activity through several mechanisms:

- Interference with Quorum Sensing : Similar to other indole derivatives, it disrupts quorum sensing systems in bacterial pathogens, which is crucial for biofilm formation and virulence.

- Inhibition of the Shikimate Pathway : This pathway is essential for the biosynthesis of aromatic amino acids, and its inhibition can lead to reduced microbial growth.

- Cytotoxic Effects : Research indicates that 5F1MI induces apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

5-Fluoro-1-methylindole has shown significant antimicrobial properties against various pathogens:

- Candida albicans : A study screened multiple methylindoles for their ability to inhibit biofilm formation by fluconazole-resistant strains of C. albicans. 5F1MI demonstrated potent activity, significantly reducing biofilm formation at concentrations as low as 0.1 mM .

| Compound | Concentration (mM) | Biofilm Reduction (%) |

|---|---|---|

| 5-Fluoro-1-methylindole | 0.1 | >85% |

| 1-Methylindole-2-carboxylic acid | 0.1 | 91% |

| 5-Methylindole-2-carboxylic acid | 0.1 | 87% |

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism : It may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.

- Case Study : In vitro studies have shown that derivatives of 5F1MI exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology.

Research Findings

Recent studies have highlighted the diverse applications and mechanisms of action of 5-fluoro-1-methylindole:

- Antiviral Properties : Preliminary research indicates potential antiviral activity against certain viruses, although further studies are needed to elucidate specific mechanisms and efficacy.

- Pharmacophore Modeling : Utilizing pharmacophore modeling techniques has revealed essential structural features necessary for its biological activity, aiding in the design of new derivatives with enhanced efficacy .

Eigenschaften

IUPAC Name |

5-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZSNJCMRDNQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406453 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116176-92-2 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.